molecular formula C11H16FN5 B11756096 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11756096
M. Wt: 237.28 g/mol
InChI Key: ZUMQDDGMPGSBRC-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-fluoroethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with altered functional groups .

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoroethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-9-11(8-17(14-9)6-4-12)13-7-10-3-5-16(2)15-10/h3,5,8,13H,4,6-7H2,1-2H3

InChI Key

ZUMQDDGMPGSBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=NN(C=C2)C)CCF

Origin of Product

United States

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